5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)-
Brand Name: Vulcanchem
CAS No.: 32047-63-5
VCID: VC18715582
InChI: InChI=1S/C20H27N3/c1-3-22(4-2)14-9-15-23-19-12-7-5-10-17(19)16-21-18-11-6-8-13-20(18)23/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3
SMILES:
Molecular Formula: C20H27N3
Molecular Weight: 309.4 g/mol

5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)-

CAS No.: 32047-63-5

Cat. No.: VC18715582

Molecular Formula: C20H27N3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- - 32047-63-5

Specification

CAS No. 32047-63-5
Molecular Formula C20H27N3
Molecular Weight 309.4 g/mol
IUPAC Name 3-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-diethylpropan-1-amine
Standard InChI InChI=1S/C20H27N3/c1-3-22(4-2)14-9-15-23-19-12-7-5-10-17(19)16-21-18-11-6-8-13-20(18)23/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3
Standard InChI Key NNTDPGZVKDQKLS-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31

Introduction

Structural and Nomenclature Characteristics

Chemical Identity

The compound’s systematic IUPAC name is 3-(5,6-dihydrobenzo[b][1, benzodiazepin-11-yl)-N,N-diethylpropan-1-amine . Its molecular formula is C₂₀H₂₇N₃, with a molecular weight of 309.4 g/mol . The structure consists of a dibenzodiazepine core fused to a seven-membered diazepine ring, with a 3-(diethylamino)propyl chain at position 5 (Figure 1).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number32047-63-5
IUPAC Name3-(5,6-dihydrobenzo[b][1, benzodiazepin-11-yl)-N,N-diethylpropan-1-amine
Molecular FormulaC₂₀H₂₇N₃
Molecular Weight309.4 g/mol
SMILESCCN(CC)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31
InChIKeyNNTDPGZVKDQKLS-UHFFFAOYSA-N

Structural Features

The dibenzodiazepine core comprises two benzene rings fused to a diazepine ring, creating a planar tricyclic system. The diethylamino-propyl side chain introduces a tertiary amine, enhancing solubility in polar solvents and potential interaction with biological targets. Comparative analysis with the dimethylamino analog (CAS 2204-53-7) reveals that the diethyl substitution increases lipophilicity (calculated XLogP3 ≈ 4.1 vs. 3.6 for the dimethyl variant) .

Synthesis and Manufacturing

Synthetic Routes

Dibenzodiazepines are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:

  • Formation of the diazepine ring through condensation of o-phenylenediamine with a diketone intermediate.

  • Alkylation at position 5 using 3-(diethylamino)propyl chloride or bromide under basic conditions.
    Alternative methods may employ Ullmann coupling or nucleophilic aromatic substitution to introduce the side chain .

Purification and Characterization

Post-synthesis, purification is achieved via column chromatography or recrystallization. Structural confirmation relies on ¹H/¹³C NMR, mass spectrometry, and X-ray crystallography. The hydrochloride salt form (e.g., CAS 4810-48-4 for a related compound) is often prepared to improve stability .

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight309.4 g/molPubChem
XLogP3~4.1Estimated from analogs
Hydrogen Bond Donors1Cactvs
Hydrogen Bond Acceptors3Cactvs
Rotatable Bonds5Cactvs
Topological Polar Surface Area18.5 ŲCactvs

The diethylamino group enhances lipid solubility compared to dimethylamino analogs, potentially influencing blood-brain barrier permeability . The compound’s logP value suggests moderate lipophilicity, suitable for oral bioavailability.

CompoundSubstituentlogPBioactivity Notes
CAS 32047-63-5Diethylamino-propyl~4.1Hypothesized CNS activity
CAS 2204-53-7Dimethylamino-propyl3.6Lower metabolic stability

Applications and Research Directions

  • Central Nervous System (CNS) Disorders: Structural analogs are explored as antipsychotics or anxiolytics.

  • Chemical Probes: The tertiary amine facilitates radiolabeling for receptor-binding studies .

  • Drug Development: Serve as intermediates for synthesizing derivatives with optimized pharmacokinetics.

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